2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone, with a 1-methyl-1H-imidazol-5-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like continuous flow reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A derivative with similar structural features.
1-methylimidazole: A simpler imidazole derivative
Uniqueness
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of both amino and hydroxyl groups on the propanoic acid backbone, combined with the 1-methyl-1H-imidazol-5-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O3/c1-10-3-9-2-4(10)6(11)5(8)7(12)13/h2-3,5-6,11H,8H2,1H3,(H,12,13) |
InChI Key |
JEWWRPRBMRIIAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.